molecular formula C13H12O2S B1649749 Propanoic acid, 3-(1-naphthalenylthio)- CAS No. 10446-72-7

Propanoic acid, 3-(1-naphthalenylthio)-

Cat. No.: B1649749
CAS No.: 10446-72-7
M. Wt: 232.3 g/mol
InChI Key: YACOFFAUWZOOJH-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(1-naphthalenylthio)- is an organic compound that features a propanoic acid backbone with a naphthalenylthio substituent at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(1-naphthalenylthio)- can be achieved through several methods. One common approach involves the reaction of 1-naphthalenethiol with a suitable propanoic acid derivative under controlled conditions. For instance, the reaction can be catalyzed by transition metals such as nickel, which facilitates the formation of the desired product through a series of steps including nucleophilic substitution and subsequent oxidation .

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 3-(1-naphthalenylthio)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(1-naphthalenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-(1-naphthalenylthio)- is unique due to the specific combination of the propanoic acid backbone and the naphthalenylthio substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-naphthalen-1-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACOFFAUWZOOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384702
Record name Propanoic acid, 3-(1-naphthalenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10446-72-7
Record name Propanoic acid, 3-(1-naphthalenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-NAPHTHYLTHIO)PROPIONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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